molecular formula C12H17NO2 B6051123 2-(2,5-dimethylphenoxy)butanamide

2-(2,5-dimethylphenoxy)butanamide

Cat. No. B6051123
M. Wt: 207.27 g/mol
InChI Key: PSEDTXMKJZQFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)butanamide is a chemical compound that is widely used in scientific research. This compound is also known as DMXB-A, and it has a molecular formula of C13H19NO2. DMXB-A is a cholinergic agonist that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

DMXB-A acts as a cholinergic agonist, which means that it enhances the activity of the cholinergic system. Specifically, DMXB-A binds to nicotinic acetylcholine receptors and enhances their activity. This leads to an increase in the release of acetylcholine, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, muscle contraction, and the regulation of the autonomic nervous system.
Biochemical and Physiological Effects:
DMXB-A has a wide range of biochemical and physiological effects. In addition to its effects on the cholinergic system, DMXB-A has been shown to have anti-inflammatory effects, and it has been investigated as a potential treatment for inflammatory bowel disease. DMXB-A has also been shown to have analgesic effects, and it has been investigated as a potential treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMXB-A in lab experiments is that it has a well-defined mechanism of action. This makes it a useful tool for investigating the cholinergic system and its role in various physiological processes. However, one limitation of using DMXB-A is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research involving DMXB-A. One area of interest is the potential use of DMXB-A as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of DMXB-A as a tool for investigating the cholinergic system and its role in various physiological processes. Additionally, there is interest in developing new synthetic methods for DMXB-A that are more efficient and environmentally friendly.

Synthesis Methods

DMXB-A can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dimethylphenol with butyryl chloride to form 2-(2,5-dimethylphenoxy)butyric acid. This acid can then be converted to DMXB-A through a series of reactions, including esterification and amidation.

Scientific Research Applications

DMXB-A has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to have a wide range of effects on the cholinergic system, including increasing the release of acetylcholine and enhancing the activity of nicotinic receptors. DMXB-A has also been shown to have neuroprotective effects, and it has been investigated as a potential treatment for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-10(12(13)14)15-11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEDTXMKJZQFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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